N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H20N6O7 and its molecular weight is 468.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Several studies have highlighted the synthesis of compounds with potential antibacterial and antifungal activities. For instance, derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have shown moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli. QSAR studies of these compounds revealed that substituents at certain positions could increase their hydrophobicity or steric bulk, potentially enhancing their antibacterial efficacy (Desai et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Compounds incorporating 1,3,4-oxadiazole, azetidin-2-one, and other heterocyclic cores have been studied for their enzyme inhibition properties, which are relevant for treating conditions like dementias and myasthenia gravis. For example, 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibition which could be beneficial for treating such diseases (Pflégr et al., 2022).
Corrosion Inhibition
The synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been explored for their corrosion inhibition properties. These studies are significant for industrial applications, showing promising inhibition efficiencies for steel coupons in acidic and mineral oil media, which could lead to new strategies for protecting metals from corrosion (Yıldırım & Cetin, 2008).
Antitumor Activities
Research on pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential antitumor activities against human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate activity. This suggests possible applications in cancer therapy, highlighting the need for further investigation to develop effective antitumor agents (El-Morsy et al., 2017).
Antimalarial Potential
Novel hybrid quinazolin-2,4-dione analogs have been synthesized and analyzed through in silico molecular docking studies for their binding modes with Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), searching for better antimalarials. This research represents an innovative approach to identifying new therapeutic agents against malaria, with some compounds showing high binding affinity (Abdelmonsef et al., 2020).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3.C2H2O4/c1-12(26)13-3-5-15(6-4-13)22-16(27)11-25-9-14(10-25)19-23-18(24-28-19)17-20-7-2-8-21-17;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,22,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFHPZCUATUXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.